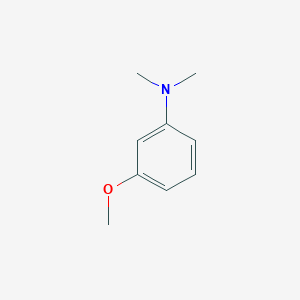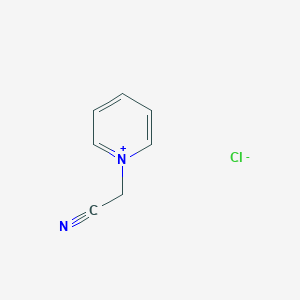
1-(Cyanomethyl)pyridinium chloride
Descripción general
Descripción
1-(Cyanomethyl)pyridinium chloride is a chemical compound with the molecular formula C7H7ClN2. It is a derivative of pyridine and is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the pyridinium ring. This compound is typically found as a colorless to yellow-tan crystalline powder and is soluble in water and polar solvents .
Métodos De Preparación
1-(Cyanomethyl)pyridinium chloride can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with cyanomethyl halides. The reaction proceeds as follows:
- Pyridine is reacted with cyanomethyl halides (such as cyanomethyl chloride) to form 1-(cyanomethyl)pyridinium halides.
- The resulting halides are then treated with a base to yield the desired this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(Cyanomethyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: It is used in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Common reagents and conditions used in these reactions include bases (such as sodium hydroxide), oxidizing agents (such as hydrogen peroxide), and reducing agents (such as sodium borohydride). Major products formed from these reactions include various substituted pyridines, pyridinium ylides, and annulated heterocycles .
Aplicaciones Científicas De Investigación
1-(Cyanomethyl)pyridinium chloride has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, such as pesticides, dyes, and herbicides.
Pharmaceutical Research: The compound is utilized in the development of new pharmaceuticals, particularly those involving pyridinium-based structures.
Materials Science: It is employed in the synthesis of advanced materials, including ionic liquids and polymers.
Biological Studies: The compound is used in biochemical research to study the interactions of pyridinium derivatives with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(Cyanomethyl)pyridinium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the pyridinium ring can act as an electrophilic center. These properties make it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
1-(Cyanomethyl)pyridinium chloride can be compared with other similar compounds, such as:
1-(Cyanomethyl)isoquinolinium chloride: Similar in structure but derived from isoquinoline instead of pyridine.
1-(Cyanomethyl)pyridinium bromide: Similar in structure but contains a bromide ion instead of a chloride ion.
1-(Cyanomethyl)pyridinium iodide: Similar in structure but contains an iodide ion instead of a chloride ion.
The uniqueness of this compound lies in its specific reactivity and solubility properties, which make it particularly useful in certain synthetic applications .
Propiedades
IUPAC Name |
2-pyridin-1-ium-1-ylacetonitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJOROWXIWLCMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938214 | |
| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17281-59-3 | |
| Record name | Pyridinium, 1-(cyanomethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17281-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyanomethyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17281-59-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyanomethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 1-(Cyanomethyl)pyridinium chloride highlighted in the provided research?
A1: The research article "One-Pot Approach to the Synthesis of Novel 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in Aqueous Media" [] demonstrates the use of this compound as a key building block in a novel synthetic pathway. The compound participates in a cascade condensation/cyclization reaction with salicyl aldehydes in an aqueous media. This reaction efficiently yields complex tetracyclic products, specifically 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines []. This highlights the potential of this compound in constructing complex molecular structures with potential biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


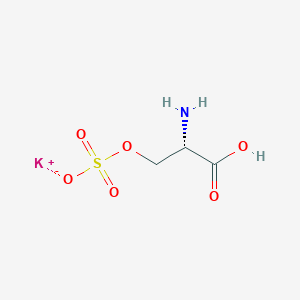
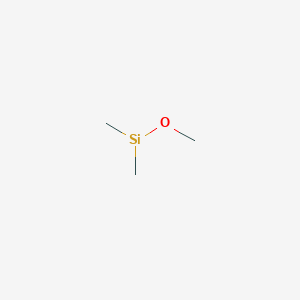
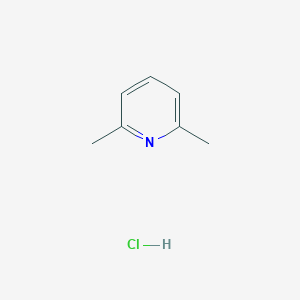

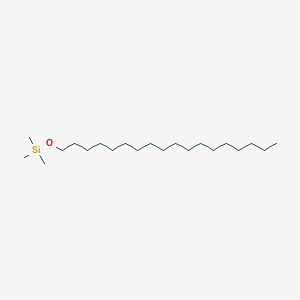
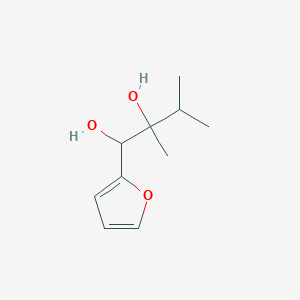
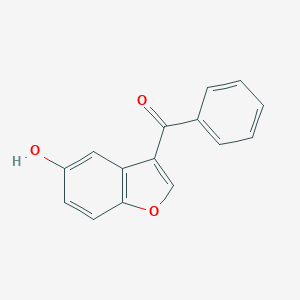
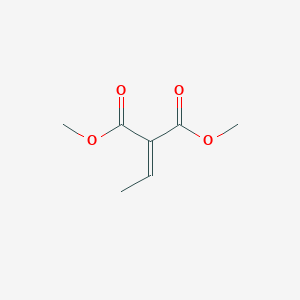

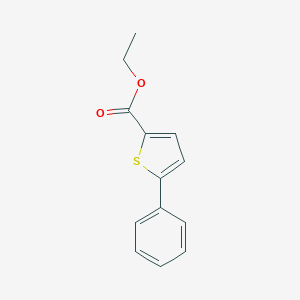
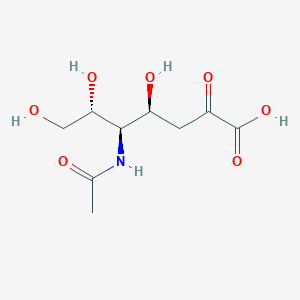
![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
